N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(6-15,7-16)13-9(17)8-5-12-14-3-2-4-18-10(8)14/h5,15-16H,2-4,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIIZHLCBBQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C1=C2N(CCCO2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazine ring. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analysis.
Key Observations:
Core Heterocycle :
- The target compound’s pyrazolo-oxazine core distinguishes it from oxazole (e.g., ) or imidazolidine (e.g., ) analogs. This bicyclic system may confer rigidity and influence pharmacokinetic properties like metabolic stability.
- Ethyl pyrazolo-oxazine carboxylates (e.g., ) share the same core but lack the carboxamide and hydroxylated substituents, highlighting the target’s unique functionalization.
Functional Groups: The 1,3-dihydroxy-2-methylpropan-2-yl group is rare among carboxamide derivatives. This polar substituent contrasts with lipophilic groups in agrochemicals like propanil (dichlorophenyl) or N-(2,6-dimethylphenyl) oxazole derivatives , suggesting divergent applications (e.g., drug discovery vs. herbicides). Carboxamide groups are common in bioactive compounds, but their placement on the pyrazolo-oxazine scaffold is novel compared to esters or acids in related structures .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~262 vs. ~208–260 g/mol for analogs) and hydroxyl groups may improve aqueous solubility relative to ethyl esters or lipophilic agrochemicals.
Applications :
- Propanil and iprodione metabolites are established agrochemicals , while the target’s structural complexity aligns more with pharmaceutical intermediates (e.g., kinase inhibitors or anti-inflammatory agents). Ethyl pyrazolo-oxazine carboxylates are used in synthetic chemistry , but the carboxamide variant’s bioactivity remains unexplored.
Biological Activity
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,2-b][1,3]oxazine core with hydroxyl and carboxamide functional groups that may contribute to its biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may influence various signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulating the expression of pro-apoptotic proteins such as Bax and p53 .
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties that can mitigate oxidative stress in cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.25 | MCF-7 |
| Compound B | 0.50 | MDA-MB-231 |
These results suggest that this compound could exhibit similar or enhanced activity.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that a similar pyrazolo compound increased apoptosis in breast cancer cells via caspase activation and modulation of NF-kB signaling pathways .
- Antioxidant Effects : Another investigation reported that hydroxylated derivatives exhibited significant antioxidant activity, which may contribute to their protective effects against oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
